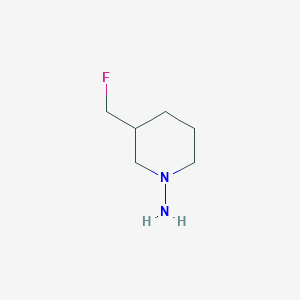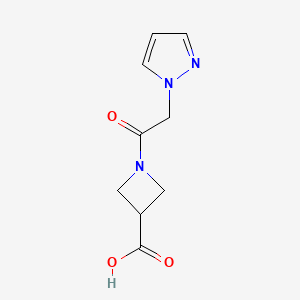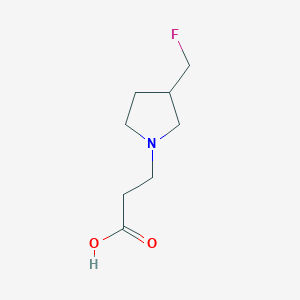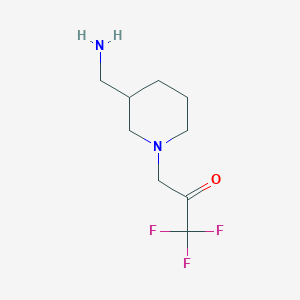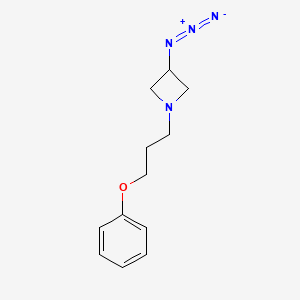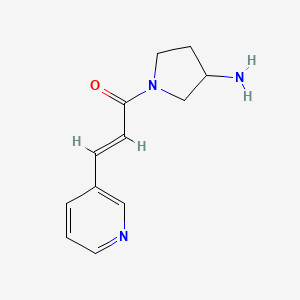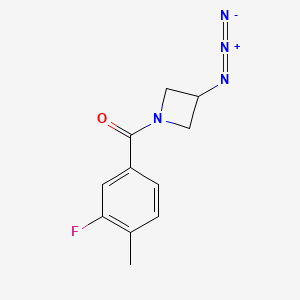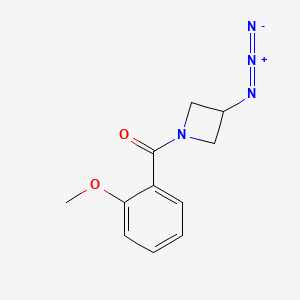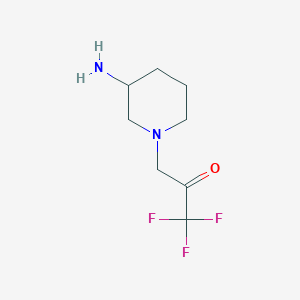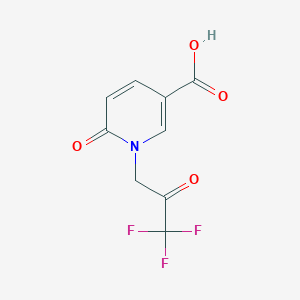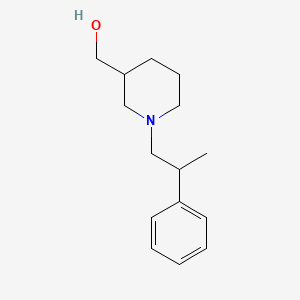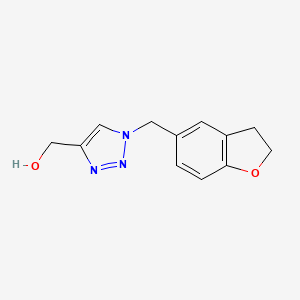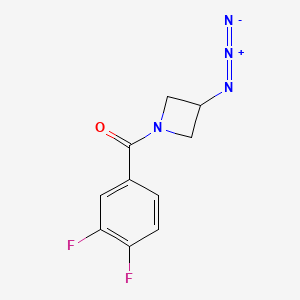![molecular formula C9H16ClNO2 B1489154 3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 1341385-91-8](/img/structure/B1489154.png)
3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
説明
3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one (3CMP) is a synthetic molecule with a wide range of applications in scientific research. It is a common building block for various compounds, and has been used as a starting material for the synthesis of a variety of compounds, ranging from pharmaceuticals to pesticides. 3CMP has also been used in biochemistry and physiology studies, as well as in laboratory experiments.
科学的研究の応用
Synthesis and Catalysis
- Synthetic Applications : The compound has been used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones, showing its utility in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). Additionally, its derivatives have shown strong antiarrhythmic and antihypertensive activities, further highlighting its potential in medicinal chemistry applications (Barbara Malawska et al., 2002).
Material Science and Organometallic Chemistry
- Organometallic Complexes : The reaction of similar compounds with NEt3 and metalation with LiN(SiMe3)2 produced salts and complexes, demonstrating the compound's role in the development of novel polymeric structures and organometallic chemistry (Xiaolai Zheng and G. Herberich, 2001).
Pharmacological Research
- Pharmacological Properties : Research has identified derivatives of this compound that possess significant antiarrhythmic, hypotensive, and alpha-adrenolytic activities, suggesting its potential utility in developing new therapeutic agents (B. Malawska et al., 2005).
Analytical and Synthetic Chemistry
- Analytical and Synthetic Utility : Studies have demonstrated the compound's utility in synthetic chemistry, including the synthesis of novel pyrrolidin-2-ones and their applications in creating cyclic analogues of pharmacologically active molecules (S. Ebrik et al., 1998).
Catalyst Development
- Catalysis and Ligand Development : Research involving (imino)pyridine ligands and their palladium(II) complexes has shown that derivatives of this compound can act as effective catalysts in ethylene dimerization, demonstrating its relevance in catalysis and industrial chemistry (George S. Nyamato et al., 2015).
作用機序
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化学分析
Biochemical Properties
3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The compound’s pyrrolidine ring allows it to interact with enzymes such as carbonic anhydrase, which is involved in numerous physiological processes . These interactions often involve the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of the enzyme’s activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins, thereby affecting downstream signaling cascades . Additionally, it has been observed to alter gene expression patterns, leading to changes in cellular functions such as proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in physiological functions . At higher doses, toxic or adverse effects may be observed, including disruption of cellular processes and induction of apoptosis. Threshold effects are also noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways. For example, it may inhibit or activate enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical activity.
特性
IUPAC Name |
3-chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-13-7-8-3-5-11(6-8)9(12)2-4-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPVQGWRDIAQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



